Azido-PEG7-t-butyl ester
Description
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Structure
2D Structure
Properties
Molecular Formula |
C21H41N3O9 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3 |
InChI Key |
KNNPWJYJJZETEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Polyethylene Glycol Peg Linkers in Advanced Chemical Synthesis
Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in chemistry, biotechnology, and pharmaceutical research. precisepeg.comchempep.com Their application in biological contexts began in the 1970s, when researchers first attached PEG to proteins to decrease their immunogenicity and extend their circulation time in the bloodstream. chempep.combiochempeg.com This process, known as PEGylation, has since become a mainstream strategy for developing long-acting therapeutics. biochempeg.com
The fundamental properties of PEG linkers are central to their widespread use. chempep.com They are highly soluble in water and many organic solvents, a feature conferred by the hydrogen bonding capacity of the repeating ethylene oxide units. chempep.comfcad.com This hydrophilicity is crucial for improving the solubility of hydrophobic molecules to which they are attached. axispharm.com Furthermore, PEGs are known for their biocompatibility, flexibility, and low immunogenicity, making them ideal for in vivo applications. chempep.com
The evolution of PEG linkers has led to a diverse array of structures beyond simple linear chains. Modern chemical synthesis employs monodisperse PEG linkers, which have a precise, defined molecular weight, in contrast to older polydisperse PEGs. biochempeg.com This precision allows for consistent and predictable outcomes in complex molecular constructions. precisepeg.com These linkers can be equipped with a wide variety of reactive functional groups at their ends, such as amines, carboxylic acids, NHS esters, azides, and alkynes, enabling a broad range of chemical transformations. precisepeg.com
| PEG Linker Characteristic | Description | Impact in Chemical Synthesis |
| Solubility | High solubility in aqueous and various organic solvents. chempep.comfcad.com | Enhances the solubility of hydrophobic drugs and biomolecules, crucial for formulation and delivery. axispharm.com |
| Biocompatibility | Minimal toxicity and approved for biomedical use. chempep.com | Allows for the development of drug conjugates and materials intended for use in living systems. |
| Low Immunogenicity | Generally does not elicit a strong immune response. chempep.comaxispharm.com | Reduces the potential for adverse immune reactions to modified proteins and nanoparticles, prolonging their therapeutic effect. chempep.com |
| Flexibility | Free rotation around C-O bonds provides conformational flexibility. chempep.com | Acts as a versatile spacer, allowing conjugated molecules to maintain their proper conformation and activity. precisepeg.com |
| Functionalization | Can be synthesized with diverse reactive termini (e.g., azide (B81097), alkyne, amine, carboxyl). precisepeg.com | Enables a wide range of specific chemical ligation strategies, including click chemistry and amide bond formation. precisepeg.combiochempeg.com |
The Role of Orthogonal Functionalities in Bioconjugation Chemistry
Bioconjugation involves the covalent linking of two molecular entities, at least one of which is a biomolecule. nih.gov A primary challenge in this field is achieving site-specific modification, especially when working with complex biomolecules like proteins, which possess numerous potentially reactive functional groups. rsc.org This is where the concept of orthogonal chemistry becomes critical.
Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel, at the same time, without interfering with one another. acs.org In the context of bioconjugation, a bioorthogonal reaction is one that can proceed within a living system without interacting with or disrupting native biochemical processes. wikipedia.orgmdpi.com This strategy typically involves two steps: first, a unique functional group, or "chemical reporter," is introduced into a target biomolecule. wikipedia.org Second, a probe molecule containing a complementary functional group is added, which reacts exclusively with the reporter group. wikipedia.org
Azido-PEG7-t-butyl ester is a prime example of a molecule designed with orthogonal functionalities. It possesses:
An azide (B81097) group , which is largely inert to biological molecules but reacts selectively with alkynes via click chemistry. medchemexpress.com
A t-butyl ester , which serves as a protecting group for a carboxylic acid. This ester is stable under the conditions required for click chemistry but can be selectively removed (deprotected) under acidic conditions to reveal the carboxylic acid for further reactions, such as amide bond formation. smolecule.com
This orthogonality allows a researcher to perform sequential conjugations. For instance, the azide can first be used to attach the linker to an alkyne-modified protein. Subsequently, the t-butyl group can be cleaved to expose the carboxylic acid, which can then be coupled to another molecule, such as a small-molecule drug or a fluorescent dye. This level of control is essential for building precisely defined molecular architectures for targeted drug delivery and other advanced applications. acs.org
Historical Development and Impact of Click Chemistry Methodologies in Academic Research
Rational Design and Synthesis Strategies for PEG-based Linkers
The design of PEG-based linkers, such as Azido-PEG7-t-butyl ester, is a critical aspect of developing advanced therapeutic and diagnostic agents. nih.gov The rational design process considers several key factors to optimize the linker's performance for a specific application. nih.govcreative-biolabs.com These factors include the linker's length, flexibility, and the chemical nature of its terminal functional groups. nih.govcreative-biolabs.com
The length of the PEG chain, in this case, seven ethylene (B1197577) glycol units, is chosen to provide an optimal spatial separation between the two molecules it will connect. This separation can be crucial for maintaining the biological activity of the conjugated molecules. nih.gov The flexibility of the PEG backbone allows for conformational freedom, which can facilitate the interaction between the conjugated partners. creative-biolabs.com
Controlled Introduction of Azide and t-Butyl Ester Moieties
The synthesis of this compound requires the precise and controlled introduction of both the azide and the tert-butyl ester functionalities onto the PEG7 backbone. A common synthetic route starts with a precursor molecule, such as Hydroxy-PEG7-t-butyl ester.
The introduction of the azide group is typically achieved through a nucleophilic substitution reaction. The hydroxyl group of the Hydroxy-PEG7-t-butyl ester is first converted into a good leaving group, often a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting mesylated or tosylated PEG derivative then undergoes substitution with an azide source, such as sodium azide, in a suitable solvent like dimethylformamide (DMF). nih.gov
The tert-butyl ester group is often introduced by reacting a corresponding carboxylic acid-PEG derivative with a tert-butylating agent. Alternatively, the synthesis can start from a pre-formed PEG chain that already contains the tert-butyl ester. lookchem.com The tert-butyl group serves as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during the introduction of the azide or subsequent conjugation steps.
| Reaction Step | Reagents and Conditions | Purpose |
| Mesylation/Tosylation | Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine | Converts the terminal hydroxyl group into a good leaving group. |
| Azidation | Sodium azide in DMF | Introduces the azide functionality via nucleophilic substitution. |
| Esterification | t-butyl chloroformate or similar reagents | Protects the carboxylic acid as a t-butyl ester. smolecule.com |
Selective Chemical Deprotection of the t-Butyl Ester Group
A key feature of this compound is the ability to selectively remove the tert-butyl ester protecting group to reveal a free carboxylic acid. This unmasked carboxylic acid can then be used for further conjugation reactions, for instance, forming an amide bond with an amine-containing molecule. The deprotection is typically achieved under acidic conditions. smolecule.com
Acid-Labile Removal Techniques
The tert-butyl ester is highly susceptible to cleavage by strong acids. google.com Reagents commonly used for this purpose include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). google.comresearchgate.net The reaction proceeds through the formation of a stable tert-butyl cation, which is then quenched. The choice of acid and reaction conditions can be tuned to ensure the selective removal of the tert-butyl ester without affecting other acid-sensitive groups that might be present in the molecule. researchgate.netnih.gov For instance, careful control of the acid concentration and reaction time can allow for the deprotection of a tert-butyl ester in the presence of a Boc (tert-butoxycarbonyl) protecting group, although these groups have similar acid lability. researchgate.net
| Reagent | Conditions | Selectivity |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Effective for removing t-butyl esters, but can also cleave other acid-labile groups. google.comresearchgate.net |
| Hydrochloric acid (HCl) in organic solvent | e.g., 1,4-dioxane | Can be used for deprotection. |
| Formic acid | Neat or in a co-solvent | A milder alternative to TFA. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Offers chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups. researchgate.netnih.gov |
| Montmorillonite (B579905) KSF clay | Acetonitrile, reflux | A mild and highly selective method compatible with various functional groups. researchgate.netresearchgate.net |
Chemoselective Hydrolysis Protocols
Chemoselectivity is crucial when dealing with complex molecules that contain multiple functional groups. While strong acids are effective, they may lack the desired selectivity. To address this, milder and more selective methods for tert-butyl ester hydrolysis have been developed.
One such method employs Lewis acids like zinc bromide (ZnBr₂) in a non-polar solvent such as dichloromethane. researchgate.netnih.gov This approach has been shown to selectively cleave tert-butyl esters in the presence of other acid-sensitive groups. Another highly chemoselective method utilizes montmorillonite KSF clay in refluxing acetonitrile. researchgate.netresearchgate.net This heterogeneous catalyst allows for the clean deprotection of tert-butyl esters while leaving other ester groups (like methyl or benzyl (B1604629) esters) and various protecting groups intact. researchgate.net Molecular iodine has also been reported as a mild and efficient catalyst for this transformation. researchgate.net
Derivatization Pathways for the Azide Functionality
The azide group of this compound is a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions. medchemexpress.commedchemexpress.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.
The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. medchemexpress.commedchemexpress.com This reaction is highly efficient and orthogonal to most biological functional groups, making it ideal for bioconjugation. researchgate.netnih.gov Another important click reaction involving azides is the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This reaction utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and proceeds without the need for a copper catalyst, which can be cytotoxic. medchemexpress.commedchemexpress.comacs.org
These derivatization pathways allow for the covalent attachment of this compound to a wide array of molecules, including proteins, peptides, nucleic acids, and small-molecule drugs, that have been pre-functionalized with an alkyne or a strained alkyne group. biosynth.comacs.org
| Reaction Type | Reactant | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, forms a stable triazole linkage. medchemexpress.commedchemexpress.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Catalyst-free, avoids cytotoxicity of copper. medchemexpress.commedchemexpress.com |
| Staudinger Ligation | Phosphine (B1218219) | Forms an amide bond. |
Functional Role of the Polyethylene (B3416737) Glycol (PEG) Spacer
The seven-unit polyethylene glycol (PEG) chain is not merely a spacer but a critical functional component that confers significant advantages to the molecule and its conjugates. thermofisher.com
PEG is a hydrophilic polymer known for its excellent water solubility. chempep.com This property arises from the ability of the repeating ethylene oxide units to form hydrogen bonds with water molecules. chempep.comrsc.org By incorporating a PEG7 spacer, this compound enhances the aqueous solubility and dispersibility of molecules to which it is conjugated. thermofisher.cominterchim.fr This is particularly valuable when working with hydrophobic molecules or large biomolecules like antibodies, which may otherwise be prone to aggregation in aqueous buffers. thermofisher.comrsc.org The improved solubility facilitates handling and reaction efficiency in the aqueous environments typical of biological systems. interchim.fr
One of the most significant benefits of PEGylation is the reduction of non-specific binding. nih.gov The PEG chain creates a flexible, neutral, and hydrophilic hydration shell around the conjugated molecule. chempep.comthno.org This "stealth" effect acts as a barrier that sterically hinders unintended hydrophobic and electrostatic interactions with proteins, cell surfaces, and other components of a complex biological milieu. nih.govthno.org By minimizing non-specific adsorption, the PEG spacer enhances the specificity and reliability of assays and can improve the pharmacokinetic profile of therapeutic conjugates by reducing clearance by the immune system. lifetein.commdpi.comnih.gov Studies have demonstrated that PEG-modified surfaces and molecules show a significant decrease in non-specific protein binding, leading to improved signal-to-noise ratios in diagnostic and imaging applications. nih.govnih.gov
Chemical Behavior of the t-Butyl Ester in Synthetic Transformations
The tert-butyl (t-butyl) ester is a crucial protecting group for carboxylic acids in the intricate field of organic synthesis. thieme.dethieme-connect.com Its widespread use is attributed to its notable stability under a variety of reaction conditions, particularly against nucleophiles and reducing agents, and its susceptibility to cleavage under specific acidic environments. thieme.dethieme-connect.comoup.com This allows for the selective deprotection of the carboxylic acid, a critical step in the synthesis of complex molecules. acs.orgyoutube.com The this compound, which integrates an azide handle for "click chemistry" and a PEG spacer to improve solubility, leverages the properties of the t-butyl ester for controlled chemical modifications. smolecule.commedchemexpress.comdcchemicals.com
Reactivity under Varying Acidic Conditions
Commonly used acids for the removal of the t-butyl ester group include strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids such as zinc bromide (ZnBr₂) and silyl (B83357) triflates. lookchem.comresearchgate.net The harshness of these conditions, however, can sometimes lead to undesired side reactions, especially in molecules containing other acid-sensitive functional groups. lookchem.com For instance, while TFA is effective for cleaving t-butyl esters, it is often used in high concentrations (e.g., 95%) for complete and rapid deprotection, which might not be suitable for delicate substrates. iris-biotech.de
Milder acidic conditions have been explored to enhance selectivity. Aqueous phosphoric acid has been demonstrated as an effective reagent for the deprotection of t-butyl esters, showing tolerance for other protecting groups like Cbz carbamates and benzyl esters. organic-chemistry.org Another approach involves using silica (B1680970) gel in refluxing toluene, which provides a mildly acidic surface to catalyze the cleavage of t-butyl esters in good yields. lookchem.comresearchgate.net This method has shown selectivity for t-butyl esters over t-butyl ethers. lookchem.comresearchgate.net
The choice of acid can be tailored for specific synthetic strategies. For example, p-toluenesulfonic acid can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org Formic acid is a suitable choice for substrates containing β-lactam rings. acsgcipr.org
The following table summarizes the reactivity of t-butyl esters under various acidic conditions:
| Acid Reagent | Typical Conditions | Substrate Compatibility & Selectivity | Reference |
| Trifluoroacetic Acid (TFA) | 1-95% in Dichloromethane (DCM) | Effective for most t-butyl esters. High concentrations can cleave other acid-labile groups like Boc. acs.orgiris-biotech.de | acs.orgiris-biotech.de |
| Hydrochloric Acid (HCl) | Anhydrous in organic solvents (e.g., dioxane, diethyl ether) | Strong acid, effective for deprotection. Can be harsh on sensitive substrates. acsgcipr.orglookchem.com | acsgcipr.orglookchem.com |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid conditions. Can be selective but may affect other acid-sensitive groups like N-Boc and N-trityl. researchgate.net | researchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild and selective. Tolerates Cbz carbamates, benzyl esters, and TBDMS ethers. organic-chemistry.org | organic-chemistry.org |
| Silica Gel (SiO₂) | Refluxing toluene | Mild, heterogeneous catalysis. Selective for t-butyl esters over t-butyl ethers. lookchem.comresearchgate.net | lookchem.comresearchgate.net |
| p-Toluenesulfonic Acid | Varies | Can selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org | acsgcipr.org |
| Formic Acid | Varies | Suitable for substrates containing β-lactam rings. acsgcipr.org | acsgcipr.org |
Compatibility with Diverse Chemical Environments
A significant advantage of the t-butyl ester is its stability across a broad spectrum of non-acidic chemical environments, rendering it orthogonal to many common synthetic transformations. This robustness allows for the manipulation of other functional groups within a molecule without premature cleavage of the t-butyl ester.
The t-butyl ester is generally stable under basic conditions. oup.comacsgcipr.org While strong bases like sodium hydroxide (B78521) can hydrolyze esters, the steric hindrance of the t-butyl group makes it significantly more resistant to saponification compared to less hindered esters like methyl or ethyl esters. oup.comarkat-usa.org This stability allows for base-mediated reactions, such as the removal of Fmoc protecting groups with piperidine (B6355638) in peptide synthesis, to be performed without affecting the t-butyl protected carboxylates. iris-biotech.de
Furthermore, the t-butyl ester is compatible with a range of nucleophiles and reducing agents. thieme.dethieme-connect.com This permits reactions such as reductions of other functional groups, Grignard reactions, and organolithium chemistry to be carried out in the presence of a t-butyl ester. oup.com Its stability also extends to many oxidation reactions.
The azide functionality of this compound is designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com The t-butyl ester is compatible with the conditions typically employed in these reactions, allowing for the conjugation of the PEG linker to a target molecule before the final deprotection of the carboxylic acid.
The following table outlines the compatibility of the t-butyl ester with various reagents and reaction conditions:
| Reagent/Condition | Compatibility | Notes | Reference |
| Basic Conditions (e.g., NaOH, KOH) | Generally Stable | Resistant to hydrolysis due to steric hindrance. oup.comacsgcipr.orgarkat-usa.org | oup.comacsgcipr.orgarkat-usa.org |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | The ester is generally unreactive towards these reagents. oup.com | oup.com |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Compatible with common hydride reducing agents. thieme.dethieme-connect.com | thieme.dethieme-connect.com |
| "Click Chemistry" (CuAAC, SPAAC) | Compatible | Stable under the conditions used for azide-alkyne cycloadditions. medchemexpress.com | medchemexpress.com |
| Catalytic Hydrogenation | Generally Stable | The ester is not typically cleaved under these conditions. oup.com | oup.com |
Applications in Advanced Bioconjugation and Biomolecule Functionalization
Site-Specific Chemical Modification of Biological Macromolecules
The ability to modify biological macromolecules at specific sites is crucial for understanding their function and for creating novel therapeutic and diagnostic agents. Azido-PEG7-t-butyl ester facilitates such modifications through its dual functionality, enabling precise control over the conjugation process.
The covalent modification of proteins and peptides with this compound is primarily achieved through its azide (B81097) group, which readily participates in highly selective click chemistry reactions. precisepeg.com This method is favored for its high efficiency, mild reaction conditions, and biocompatibility.
The primary strategies involve:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Proteins or peptides are first functionalized with a terminal alkyne group. This can be accomplished by incorporating unnatural amino acids bearing alkyne side chains during protein expression or by chemically modifying natural amino acid residues. The alkyne-modified protein is then reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of copper catalysts in biological systems, a metal-free alternative, SPAAC, is often employed. In this approach, the protein is labeled with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.com The inherent ring strain of these molecules allows them to react spontaneously with the azide group of the PEG linker, forming a stable conjugate without the need for a catalyst. researchgate.net
Once the PEG linker is attached via the azide group, the t-butyl ester at the other end can be deprotected under acidic conditions to reveal a terminal carboxylic acid. This carboxyl group can then be activated (e.g., using EDC or HATU) to form a stable amide bond with primary amine groups found in the side chains of lysine (B10760008) residues or at the N-terminus of the protein. broadpharm.com This two-step process allows for the site-specific introduction of a PEGylated handle that can be used for further functionalization.
| Reaction Type | Reacting Groups | Key Features | Catalyst Requirement |
|---|---|---|---|
| CuAAC | Azide + Terminal Alkyne | High efficiency, forms stable triazole ring | Copper(I) |
| SPAAC | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | "Metal-free" click chemistry, biocompatible | None |
| Amide Bond Formation | Carboxylic Acid (deprotected) + Amine | Forms stable amide linkage with lysine residues | Activating agents (e.g., EDC, HATU) |
Similar to proteins, nucleic acids and oligonucleotides can be functionalized using this compound to improve their therapeutic properties or to attach labels for diagnostic purposes. nih.gov The chemical strategies for conjugating the linker to oligonucleotides can be categorized as pre-synthetic or post-synthetic.
Pre-synthetic Modification: In this approach, a phosphoramidite (B1245037) building block already containing the desired modification (in this case, an alkyne group) is incorporated into the oligonucleotide sequence during automated solid-phase synthesis. nih.gov This allows for the precise placement of the alkyne handle at a specific position within the nucleic acid chain. The resulting alkyne-modified oligonucleotide can then be conjugated with this compound post-synthesis via CuAAC or SPAAC.
Post-synthetic Modification: Alternatively, an oligonucleotide can be synthesized with a reactive functional group, such as an amine, which is then modified post-synthesis to introduce an alkyne. This amino-modified oligonucleotide can be reacted with an NHS-ester of an alkyne-containing molecule to install the necessary handle for subsequent click chemistry with the this compound. Another method involves using sulfonyl azides to modify the internucleotidic phosphate (B84403) positions, which can then be used for conjugation. mdpi.comnih.gov
The attachment of the PEG linker can enhance the nuclease resistance and pharmacokinetic profile of therapeutic oligonucleotides like siRNAs or antisense oligonucleotides. nih.gov
Development of Linkers for Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable PEG linker in the synthesis of ADCs. fujifilm.comcreative-biolabs.com In this context, its heterobifunctional nature is exploited to connect the antibody and the cytotoxic payload. A typical strategy involves:
Functionalizing the cytotoxic drug with an alkyne group.
Reacting the alkyne-modified drug with this compound via click chemistry (CuAAC or SPAAC) to form a stable drug-linker intermediate.
Deprotecting the t-butyl ester on the drug-linker intermediate to expose the carboxylic acid.
Activating the carboxylic acid and conjugating it to the amine groups of lysine residues on the surface of the monoclonal antibody.
The resulting ADC possesses a stable, non-cleavable linker, meaning the drug is only released upon the complete degradation of the antibody within the target cancer cell. The inclusion of the PEG7 spacer can improve the solubility of the ADC, prevent aggregation, and potentially reduce immunogenicity. bioengineer.org
Strategies for Multivalent Bioconjugate Assembly
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can significantly enhance the avidity and functional activity of bioconjugates. This compound is a building block for creating such multivalent constructs. Its linear, bifunctional nature allows it to connect different molecular entities.
For example, a central scaffold molecule (such as a dendrimer or a nanoparticle) can be functionalized with multiple copies of this compound. The terminal functional groups of the attached linkers can then be used to conjugate multiple copies of a protein, peptide, or other targeting ligands. This approach has been explored in creating constructs with high binding avidity to cell surface receptors. bioengineer.org The concept is also central to the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com While this compound is a simple linear linker, it represents the fundamental PEG-based components used to construct these more complex bifunctional and multivalent systems. medchemexpress.comcaltagmedsystems.co.uk
Enhancing Bioconjugation Efficiency through PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. nih.gov The PEG7 chain in this compound, although relatively short, contributes significantly to the properties of the linker and the final bioconjugate.
The benefits of the PEG component include:
Improved Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and can help solubilize hydrophobic drugs or peptides, preventing aggregation during and after conjugation. axispharm.comnih.govresearchgate.net
Reduced Non-Specific Binding: PEG chains are known to create a hydration shell that can reduce non-specific interactions between the bioconjugate and other biological molecules or surfaces. polyethyleneglycolpeg.com
Decreased Immunogenicity: By masking potential epitopes on the surface of proteins or other biomolecules, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immune response. nih.govresearchgate.net
Increased Stability: PEGylation can protect proteins and peptides from proteolytic degradation, extending their circulation half-life in the body. nih.gov
These properties collectively enhance the efficiency and success of the bioconjugation process, leading to more stable, soluble, and effective final products. researchgate.net
| Property | Contribution of PEG7 Moiety | Reference |
|---|---|---|
| Solubility | Increases aqueous solubility of the conjugate. | axispharm.comnih.govresearchgate.net |
| Stability | Can protect against proteolytic degradation. | nih.gov |
| Immunogenicity | Reduces recognition by the immune system. | nih.govresearchgate.net |
| Non-Specific Binding | Minimizes unwanted interactions with other biomolecules. | polyethyleneglycolpeg.com |
Role in Targeted Protein Degradation Protacs Research
Integration of Azido-PEG7-t-butyl ester as a PROTAC Linker
This compound is a chemical tool specifically designed for incorporation into PROTACs. medchemexpress.comcaltagmedsystems.co.uk Its structure features three key components: an azide (B81097) (N3) group, a seven-unit polyethylene (B3416737) glycol (PEG7) chain, and a tert-butyl ester protecting group.
Azide Group : This functional group is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. medchemexpress.com Specifically, the azide allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.comnih.gov This enables the straightforward and robust covalent linkage of the PEG chain to a corresponding alkyne-modified ligand (either for the POI or the E3 ligase). nih.gov
PEG7 Chain : The PEG component of the linker serves multiple functions. As a flexible spacer, it provides the necessary length and conformational freedom to allow the two ends of the PROTAC to simultaneously bind their respective protein partners, the POI and the E3 ligase, to form a productive ternary complex. precisepeg.comnih.gov Furthermore, the hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule, which are often large and can have poor pharmacokinetic properties. biochempeg.comjenkemusa.com
Tert-butyl ester Group : The tert-butyl ester acts as a protecting group for a carboxylic acid. This allows for selective chemical modifications at other parts of the molecule. The ester can be deprotected under specific acidic conditions to reveal the carboxylic acid, which can then be used for further conjugation, typically forming an amide bond with an amine on one of the ligands.
The integration of this linker allows for the modular and efficient assembly of PROTAC libraries, where linker length and composition can be systematically varied to identify the optimal degrader. biochempeg.comnih.gov
Optimization of Linker Features for PROTAC Efficacy
The linker is not merely a passive spacer but an active determinant of a PROTAC's biological activity. precisepeg.com Its length, flexibility, and geometry directly impact the formation and stability of the ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. axispharm.comprecisepeg.com
The length of the linker is one of the most critical parameters in PROTAC design. explorationpub.com A systematic variation of PEG chain length is a common strategy to optimize degradation efficiency. biochempeg.com
Insufficient Length : If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex. explorationpub.com
Excessive Length : Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for the efficient transfer of ubiquitin from the E3 ligase to the target protein. explorationpub.com
Optimal Length : The ideal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and, consequently, the efficiency of degradation. Research has shown that even subtle changes in the number of PEG units can dramatically alter a PROTAC's degradation potency (DC50 value). nih.gov For instance, studies on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with longer linkers (four or more PEG units) maintained binding affinity, whereas those with shorter linkers experienced a significant reduction in binding. nih.gov However, this is not a universal rule, as potent PROTACs with very short linkers have also been reported, highlighting that the optimal length is highly dependent on the specific target and E3 ligase pair. nih.govnih.gov
The use of a defined-length linker like this compound allows for precise control over this crucial parameter during the PROTAC design and optimization process.
Flexibility vs. Rigidity : PEG linkers, including the PEG7 chain, are characterized by their significant conformational flexibility. precisepeg.comnih.gov This plasticity can be advantageous, allowing the linker to adopt a conformation that minimizes steric clashes and facilitates the formation of a stable ternary complex. nih.govresearchgate.net However, excessive flexibility can be entropically unfavorable. In contrast, more rigid linkers, such as those incorporating cycloalkane or aromatic moieties, can reduce the degrees of freedom and pre-organize the PROTAC into a bioactive conformation, which can enhance selectivity and potency. precisepeg.comnih.gov
Steric Interactions : The linker's structure must orient the two ligands in a way that avoids steric repulsion with either the target protein or the E3 ligase. nih.gov Computational modeling and structural biology techniques are increasingly used to predict and rationalize the geometry of ternary complexes, guiding the design of linkers that promote favorable orientations and minimize clashes. nih.govbiorxiv.org The linker itself can also form direct, stabilizing interactions with the proteins, as has been observed in co-crystal structures of PROTAC ternary complexes. nih.gov
Table 1: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|
| PEG | Hydrophilic, flexible, defined lengths available. biochempeg.comprecisepeg.com | Improves solubility, allows for systematic length tuning. biochempeg.comjenkemusa.com | May have reduced metabolic stability. precisepeg.com |
| Alkyl | Hydrophobic, flexible. precisepeg.com | Synthetically accessible and stable. precisepeg.com | Can lead to poor water solubility. nih.gov |
| Aromatic | Rigid, planar. precisepeg.com | Can enhance stability and introduce favorable π-π stacking interactions. precisepeg.com | Less conformational freedom. |
| Cycloalkane | Rigid, 3D structure. precisepeg.com | Enhances metabolic stability and can improve pharmacokinetics. precisepeg.com | Synthesis can be more complex. |
Synthetic Approaches to this compound-Incorporating PROTACs
The modular nature of PROTACs lends itself to convergent synthetic strategies, where the warhead, linker, and E3 ligase ligand are prepared separately and then joined together. The use of this compound is particularly suited for "click chemistry" based assembly, which is prized for its high yield, selectivity, and compatibility with a wide range of functional groups. nih.govnih.gov
A common synthetic route involves the following steps:
Functionalization of Ligands : One of the protein ligands (e.g., the warhead for the POI) is chemically modified to introduce a terminal alkyne group. The other ligand (e.g., for the E3 ligase) is prepared for conjugation, often containing an amine handle.
Linker Preparation : The this compound is deprotected by removing the tert-butyl group, typically with an acid like trifluoroacetic acid (TFA), to yield the free carboxylic acid. This acid is then activated and coupled to the amine-containing ligand via standard amide bond formation. This results in an intermediate where the E3 ligase ligand is attached to the Azido-PEG7 linker.
Click Reaction : The azide-functionalized ligand-linker construct is then reacted with the alkyne-functionalized warhead. This is typically done using a copper(I) catalyst (CuAAC), which efficiently and specifically forms a stable 1,4-disubstituted triazole ring, covalently linking the two halves of the PROTAC. nih.gov
This synthetic approach offers significant advantages for PROTAC development. It allows for the rapid generation of a library of PROTACs by combining different warheads, E3 ligase ligands, and linkers of varying lengths (e.g., Azido-PEGn -t-butyl ester), facilitating the efficient exploration of the structure-activity relationship (SAR) to identify the most potent and selective degrader. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Contributions to Advanced Drug Delivery Systems
PEGylation for Enhanced Solubility and Biocompatibility of Therapeutic Agents
PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to improve the pharmaceutical properties of therapeutic agents. The seven-unit PEG chain in Azido-PEG7-t-butyl ester imparts critical advantages. issuu.com
Enhanced Biocompatibility : The PEG chain forms a hydration shell around the conjugated drug. This masks the drug from the host's immune system, reducing its immunogenicity and potential for allergic reactions. polyethyleneglycolpeg.comalfa-chemistry.com
Reduced Non-Specific Binding : PEGylation is known to suppress the non-specific binding of drug conjugates to proteins and cells, which can otherwise lead to unwanted side effects and rapid clearance from the body. polyethyleneglycolpeg.comresearchgate.net
The process leverages the PEG component to create a more soluble and biologically compatible therapeutic agent, which is a foundational step in designing effective drug delivery systems. issuu.com
| Property Enhanced by PEGylation | Mechanism of Action | Therapeutic Benefit |
|---|---|---|
| Solubility | The hydrophilic ethylene (B1197577) glycol units increase the overall polarity of the drug conjugate. issuu.comaxispharm.com | Improved formulation of hydrophobic drugs and enhanced bioavailability. axispharm.com |
| Biocompatibility | Forms a hydration layer that shields the drug from immune recognition. polyethyleneglycolpeg.comalfa-chemistry.com | Reduced immunogenicity and lower risk of adverse immune responses. polyethyleneglycolpeg.com |
| Prevention of Non-Specific Binding | The flexible and neutral PEG chain creates steric hindrance, preventing unwanted interactions with proteins and cells. researchgate.net | Minimized off-target effects and improved safety profile. |
Design of Controlled Release Mechanisms Incorporating Cleavable Linkers
A critical aspect of advanced drug delivery is ensuring the therapeutic agent is released at the desired site of action. This compound incorporates a t-butyl ester group, which functions as a pH-sensitive cleavable linker.
The t-butyl ester is stable at neutral physiological pH (around 7.4) but can be hydrolyzed under acidic conditions to reveal a carboxylic acid. broadpharm.comdcchemicals.comtargetmol.com This property is exploited in drug delivery systems designed to target tissues with acidic microenvironments, such as tumors or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5). nih.gov When an antibody-drug conjugate (ADC) or a nanoparticle carrying a drug conjugated via this linker reaches such an acidic environment, the linker is cleaved, releasing the active drug precisely where it is needed. nih.gov This acid-triggered release minimizes systemic exposure to the cytotoxic payload, thereby reducing off-target toxicity and enhancing the therapeutic index. nih.govaxispharm.com
Different methods have been developed for the cleavage of t-butyl esters, including the use of fluorinated alcohols or catalysts like zinc bromide, highlighting the versatility of this functional group in chemical design. researchgate.netresearchgate.netacs.org The controlled release is a key feature that distinguishes targeted therapies from conventional chemotherapy. nih.gov
| Linker Component | Cleavage Stimulus | Mechanism | Application in Drug Delivery |
|---|---|---|---|
| t-Butyl Ester | Low pH (Acidic Conditions) broadpharm.comdcchemicals.com | Acid-catalyzed hydrolysis of the ester bond. nih.gov | Targeted release of drugs in the acidic tumor microenvironment or within endosomes/lysosomes following cellular uptake. nih.gov |
Modification of Nanoparticle Surfaces for Targeted Delivery
The surface properties of nanoparticles are a determining factor in their biological fate and efficacy as drug carriers. This compound is an ideal agent for modifying nanoparticle surfaces to create "stealth" and targeted delivery vehicles. researchgate.netresearchgate.net
The modification process utilizes the azide (B81097) (N3) group on the linker. The azide group is highly reactive in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). alfa-chemistry.commedchemexpress.com These reactions allow for the efficient and specific covalent attachment of the PEG linker to nanoparticle surfaces that have been pre-functionalized with alkyne groups.
This surface PEGylation offers several advantages:
Stealth Effect : The dense layer of PEG chains on the nanoparticle surface prevents the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for clearance by the immune system (e.g., macrophages in the liver and spleen). researchgate.netresearchgate.net
Targeted Delivery : The other end of the PEG linker (the t-butyl ester, which can be deprotected to a carboxylic acid) can be used to attach targeting ligands such as antibodies or folate. researchgate.net This allows the nanoparticles to actively bind to receptors that are overexpressed on cancer cells, enhancing drug accumulation at the target site. researchgate.netmdpi.com
By modifying nanoparticle surfaces, this compound helps create sophisticated nanocarriers that can navigate the biological environment and deliver their payload specifically to diseased tissues. nih.govyale.edu
Improved Pharmacokinetic Profiles of Conjugated Drugs
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is significantly improved by conjugation with this compound. These improvements are primarily a result of the PEGylation conferred by the linker. issuu.com
The attachment of the PEG chain increases the hydrodynamic size of the drug molecule. issuu.com This increased size dramatically reduces the rate of renal clearance, as the larger conjugate is less efficiently filtered by the kidneys. issuu.com The "stealth effect" provided by the PEG shield also reduces clearance by the mononuclear phagocyte system. researchgate.net
The combined effects lead to:
Prolonged Circulation Half-Life : The drug conjugate remains in the bloodstream for a longer period, increasing the opportunity for it to reach its target tissue. issuu.comresearchgate.netyale.edu
Enhanced Drug Exposure at the Target Site : The extended circulation time, coupled with active targeting strategies, leads to higher accumulation of the drug in tumors through the enhanced permeability and retention (EPR) effect. mdpi.com
Reduced Dosing Frequency : Because the drug remains active in the body for longer, the frequency of administration can often be reduced, improving patient compliance and quality of life.
These pharmacokinetic enhancements are critical for maximizing the therapeutic efficacy of a drug while minimizing its toxicity. encyclopedia.pub
| Pharmacokinetic Parameter | Effect of Conjugation with this compound | Underlying Mechanism |
|---|---|---|
| Circulation Half-Life | Increased issuu.com | Increased hydrodynamic radius reduces renal filtration; stealth effect reduces clearance by the immune system. issuu.comresearchgate.net |
| Renal Clearance | Decreased issuu.com | Larger molecular size prevents efficient filtration by the glomerulus in the kidneys. issuu.com |
| Bioavailability | Increased axispharm.com | Enhanced solubility and stability in biological fluids. axispharm.com |
| Tumor Accumulation | Increased | Longer circulation allows for greater accumulation in tumor tissue via the EPR effect and active targeting. mdpi.com |
Integration in Advanced Materials Science and Nanotechnology
Surface Functionalization of Inorganic and Polymeric Substrates
The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biomedical devices to advanced electronics. Azido-PEG7-t-butyl ester provides a versatile platform for modifying the surfaces of both inorganic and polymeric substrates, thereby controlling their interactions with the surrounding environment.
The development of well-defined bio-interfaces on research platforms, such as biosensors and cell culture substrates, is essential for studying biological processes with high fidelity. This compound can be employed to create such interfaces through a multi-step process. First, the substrate of interest (e.g., gold nanoparticles, silicon wafers, or polystyrene culture dishes) is functionalized with a molecule containing an alkyne group. Subsequently, this compound is attached to the alkyne-functionalized surface via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" approach is highly efficient and proceeds under mild conditions, making it suitable for use with sensitive biological molecules.
The resulting PEGylated surface exhibits several desirable properties. The PEG7 linker creates a hydrophilic layer that can reduce the non-specific adsorption of proteins and other biomolecules, a phenomenon often referred to as creating a "stealth" surface. This is particularly important for biosensors, where minimizing background noise is critical for sensitive and accurate detection. For cell culture platforms, the reduction of non-specific protein binding allows for the precise presentation of specific cell-adhesive ligands, thereby enabling researchers to study cellular responses to controlled biochemical cues. After the surface modification, the t-butyl ester group can be deprotected to expose the carboxylic acid, which can then be used to immobilize proteins, peptides (such as the cell-adhesive RGD sequence), or other bioactive molecules.
Table 1: Surface Functionalization Strategies using this compound
| Substrate Type | Surface Activation | Coupling Chemistry | Resulting Bio-Interface Properties |
|---|---|---|---|
| Inorganic (e.g., Gold, Silicon) | Functionalization with alkyne-terminated silanes or thiols | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Protein-resistant, controlled ligand presentation |
| Polymeric (e.g., Polystyrene) | Plasma treatment followed by alkyne functionalization | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enhanced biocompatibility, specific cell adhesion |
Beyond creating bio-interfaces, this compound can be used to develop functional coatings that impart new properties to materials. For instance, by attaching this molecule to the surface of nanoparticles, their stability in biological fluids can be significantly enhanced. The PEG chains provide a steric barrier that prevents aggregation, which is a common problem for nanoparticles in high ionic strength environments like blood serum.
Furthermore, the terminal azide (B81097) group can be used to "click" on other functional molecules after the initial surface coating. This modular approach allows for the creation of multifunctional coatings. For example, a nanoparticle coated with this compound could subsequently be decorated with a fluorescent dye for imaging applications and a targeting ligand to direct the nanoparticle to specific cells or tissues. The ability to build up complex functionalities in a stepwise and controlled manner is a key advantage of using click chemistry-enabled molecules like this compound.
Polymer Network Formation and Hydrogel Synthesis
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for various biomedical applications, including tissue engineering and drug delivery. This compound can serve as a key component in the formation of such networks, acting as a versatile cross-linking agent.
The formation of a stable hydrogel requires the cross-linking of polymer chains. This compound can be used to cross-link polymers that have been functionalized with alkyne groups. By mixing a multi-arm alkyne-functionalized polymer (e.g., a 4-arm PEG-alkyne) with a bifunctional linker like this compound (after deprotection of the t-butyl ester and activation of the resulting carboxylic acid to react with another polymer chain), a cross-linked network can be formed.
Alternatively, and more commonly for this type of molecule, a polymer backbone can be functionalized with this compound. These azide-functionalized polymers can then be cross-linked by adding a molecule with multiple alkyne groups. The efficiency and orthogonality of the click reaction ensure the rapid formation of a well-defined polymer network under mild conditions, which is particularly advantageous for encapsulating cells or delicate bioactive molecules within the hydrogel.
**Table 2:
Utility in Chemical Biology and Proteomics Research
Development of Chemical Probes for Interrogating Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the investigation of its function and role in biological pathways. polyethyleneglycolpeg.com Azido-PEG7-t-butyl ester serves as a key building block in the synthesis of such probes, offering a modular approach to their design.
The azide (B81097) group provides a handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comdcchemicals.com These reactions allow for the covalent attachment of a reporter molecule, such as a fluorophore or an affinity tag (e.g., biotin), to the probe. The PEG7 linker enhances the solubility and bioavailability of the probe, while the t-butyl ester protects a carboxylic acid group that can be deprotected to introduce another functional element or to attach the probe to a solid support.
A common strategy involves synthesizing a core molecule that recognizes a specific biological target and incorporating an alkyne group. This alkyne-modified core can then be "clicked" with an azide-containing reporter molecule that has been synthesized using this compound. This modular approach allows for the rapid generation of a variety of probes with different reporter groups to investigate the same biological target. For instance, a fluorescently labeled probe can be used for cellular imaging to determine the subcellular localization of a target protein, while a biotin-tagged probe can be used for affinity purification to identify its binding partners.
Research Findings:
Recent studies have demonstrated the utility of this approach in developing novel chemical probes. For example, researchers have synthesized fluorescent probes to image cellular components and processes. In one study, an azide-modified BODIPY-Fl dye was developed, which could be radio-labeled for bimodal PET/fluorescent imaging. This "clickable" dye was then conjugated to a bombesin (B8815690) analog to target specific receptors in vitro and in vivo. While this study did not use this compound specifically, it highlights the principle of using azide-functionalized linkers to create sophisticated imaging probes.
The table below summarizes examples of chemical probes developed using Azido-PEG linkers for interrogating biological pathways.
| Probe Type | Target | Reporter Group | Research Application |
| Fluorescent Probe | Glycoproteins | Azidofluorescein | Cellular imaging of alkyne-functionalized proteins and glycoproteins. rsc.org |
| Bimodal PET/Fluorescent Probe | Bombesin Receptors | 18F-BODIPY-azide | In vitro and in vivo imaging of receptor distribution. |
| Kinase Inhibitor Probe | Cellular Kinases | Alkyne-modified inhibitor + Azide-PEG-fluorophore | Profiling kinase targets and studying probe localization in cells. polyethyleneglycolpeg.com |
Protein Labeling and Detection Methodologies in Complex Biological Samples
The ability to label and detect specific proteins within the complex environment of a cell or biological fluid is crucial for understanding their function and for identifying disease biomarkers. This compound facilitates this through site-specific protein modification and quantitative proteomics workflows.
Site-Specific Protein Modification:
Traditional methods for protein labeling often target reactive amino acid side chains like lysines or cysteines, which can lead to heterogeneous products with labels attached at multiple, non-specific sites. glycomindsynth.com A more precise approach involves the genetic incorporation of unnatural amino acids (UAAs) containing bioorthogonal functional groups, such as an azide, into a protein of interest at a specific site. axispharm.com This allows for the subsequent attachment of a PEG linker, like this compound, through click chemistry. The PEG linker can enhance the therapeutic properties of a protein by increasing its stability and reducing its immunogenicity.
Quantitative Proteomics:
In the field of proteomics, which involves the large-scale study of proteins, Azido-PEG linkers are used to create "clickable" cross-linkers for identifying protein-protein interactions and quantifying changes in protein abundance. broadpharm.comorganic-chemistry.org Isotope-labeled cross-linkers, in conjunction with mass spectrometry, allow for the relative quantification of proteins in different cellular states. broadpharm.comorganic-chemistry.org For example, a "light" version of a cross-linker can be used to treat one cell population, while a "heavy" isotope-labeled version is used for another. After cross-linking, the samples are combined, and the ratio of light to heavy signals in the mass spectrometer reveals changes in protein interactions or abundance.
Research Findings:
A study on quantitative cross-linking mass spectrometry utilized isotope-labeled cross-linkers to study protein dynamics. While not specifying this compound, the principles are directly applicable. They used a "light" and "heavy" version of a cross-linker to label human serum albumin and were able to quantify changes in the protein's conformation. broadpharm.comorganic-chemistry.org This approach allows for the detailed investigation of protein structure and function in a quantitative manner.
The following table presents data from a representative quantitative proteomics study using a clickable, isotope-labeled cross-linker to analyze protein interactions.
| Protein Complex | Cross-linker | Isotope Label | Quantitative Observation |
| Human Serum Albumin (HSA) | BS3-d0/d4 (isotope-labeled) | Deuterium | Feasibility of quantifying conformational changes based on the ratio of light to heavy cross-linked peptides. broadpharm.com |
| Complement C3/C3b | BS3/BS3-d4 | Deuterium | Identification of 59 unique linked residue pairs, with significant changes in cross-linking patterns upon activation from C3 to C3b, revealing conformational rearrangements. organic-chemistry.org |
Design of Biosensor Platforms Utilizing PEG-based Scaffolds
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. PEG-based scaffolds, functionalized with molecules like this compound, play a crucial role in the development of advanced biosensor platforms. The PEG linker serves multiple purposes: it acts as a spacer to orient the biological recognition element away from the sensor surface, preventing non-specific binding of other molecules, and enhancing the sensor's sensitivity and selectivity. nih.gov
The azide group of this compound allows for the immobilization of alkyne-modified biorecognition elements, such as antibodies, enzymes, or nucleic acid aptamers, onto the sensor surface via click chemistry. The t-butyl ester can be deprotected to reveal a carboxylic acid, which can be used for covalent attachment to amine-functionalized sensor surfaces.
Types of PEG-based Biosensors:
Electrochemical Biosensors: These sensors measure changes in electrical properties upon analyte binding. PEG linkers can be used to functionalize electrode surfaces to improve their performance.
Optical Biosensors: These devices detect changes in optical properties, such as color or fluorescence. A notable example is the use of PEGylated gold nanoparticles (AuNPs) in colorimetric biosensors. The aggregation of AuNPs causes a color change from red to blue, which can be triggered by the binding of an analyte. PEGylation of the AuNPs enhances their stability and prevents non-specific aggregation. medchemexpress.com
Piezoelectric Biosensors: These sensors measure changes in mass on a crystal surface. PEG-based linkers can be used to immobilize receptor molecules and have been shown to improve the sensitivity of these devices for detecting small molecules.
Research Findings:
A study on a colorimetric biosensor for the detection of histamine (B1213489) utilized PEGylated gold nanoparticles. The addition of histamine induced the aggregation of the PEG-AuNPs, resulting in a color change. This sensor demonstrated a linear response to histamine in the range of 20 to 100 ppm with a limit of detection (LOD) of 9.357 µM. medchemexpress.com
Another example is a silicon nanowire field-effect transistor (SiNW-FET) biosensor for glucose detection. The surface of the silicon nanowires was modified with a mixed layer of APTMS and silane-PEG to immobilize glucose oxidase. The PEG component helped to overcome the Debye screening effect in high ionic strength solutions, leading to a wide detection range of 10 nM to 10 mM and a low detection limit of 10 nM for glucose. nih.gov
The table below provides performance data for various biosensors that utilize PEG-based scaffolds.
| Biosensor Type | Analyte | Recognition Element | Limit of Detection (LOD) | Dynamic Range |
| Colorimetric (PEG-AuNPs) | Histamine | - | 9.357 µM | 20 - 100 ppm medchemexpress.com |
| Electrochemical (SiNW-FET) | Glucose | Glucose Oxidase | 10 nM | 10 nM - 10 mM nih.gov |
| Piezoelectric | Nonanal | Peptide OBPP4 with GSGSGS linker | 2 ppm | Not specified |
Comparative Analysis and Structure Activity Relationships of Azido Peg7 T Butyl Ester Linkers
Comparison with other Azide-Functionalized PEG Linker Architectures
The molecular architecture of PEG linkers, including their linearity, branching, and the nature of their functional groups, plays a critical role in their application. Azido-PEG7-t-butyl ester represents a linear, heterobifunctional linker. The azide (B81097) group allows for highly selective and stable triazole linkage formation with alkyne-modified molecules via click chemistry. axispharm.combiochempeg.com The t-butyl ester provides a latent carboxyl group that can be deprotected for subsequent reactions. targetmol.com
Alternative architectures for azide-functionalized PEG linkers include:
Branched PEG Linkers: Unlike the linear structure of this compound, branched linkers feature multiple azide groups emanating from a central core. conju-probe.com This architecture allows for the attachment of multiple copies of a molecule to a single conjugation point, which can be advantageous for increasing the payload of a drug conjugate or for creating multivalent binding constructs.
Homobifunctional Azide-PEG Linkers: These linkers, such as Azide-PEG-Azide, possess identical azide groups at both ends of the PEG chain. creativepegworks.com They are primarily used for cross-linking two different alkyne-containing molecules or for polymerizing materials through click chemistry.
Heterobifunctional Linkers with Alternative Reactive Groups: Many azide-PEG linkers are designed with different second functional groups to target various moieties on biomolecules. ijrpr.comnih.gov For example, Azido-PEG-NHS esters are widely used to react with primary amines like those on lysine (B10760008) residues in proteins, forming stable amide bonds. purepeg.com Other variants include Azido-PEG-Maleimide for reaction with thiols and Azido-PEG-PFP (pentafluorophenyl) ester, which also targets amines. axispharm.com The choice between a t-butyl ester and an NHS ester, for instance, depends on the desired conjugation strategy—the NHS ester is used for direct, immediate conjugation, whereas the t-butyl ester serves as a protecting group for a carboxyl group that will be used in a later step.
Table 1: Comparison of Azide-Functionalized PEG Linker Architectures
| Linker Architecture | Example Compound(s) | Key Structural Feature | Primary Application |
|---|---|---|---|
| Linear Heterobifunctional (Protected Carboxyl) | This compound | Single azide group; t-butyl protected carboxyl group | Stepwise conjugation; introducing a carboxylic acid post-click reaction |
| Linear Heterobifunctional (Amine-Reactive) | Azido-PEG-NHS ester, Azido-PEG-PFP ester | Single azide group; active ester for amine coupling | Direct conjugation to proteins/peptides via lysine residues |
| Linear Homobifunctional | Azide-PEG-Azide | Azide groups at both termini | Cross-linking alkyne-modified molecules; polymerization |
| Branched (Multivalent) | Acid-C5-bis-PEG3-azide, Acid-C5-tris-PEG3-azide | Multiple azide "arms" from a central point | Increasing drug payload; creating multivalent binders |
Relative Reactivity and Stability of the t-Butyl Ester Compared to Alternative Ester Protecting Groups
The t-butyl ester in this compound serves as a robust protecting group for the carboxylic acid. smolecule.com Its reactivity and stability are key considerations in multi-step synthesis and bioconjugation protocols. The defining characteristic of the t-butyl ester is its stability under basic and nucleophilic conditions, while being readily cleavable under acidic conditions. smolecule.comorganic-chemistry.org This orthogonality is crucial when other parts of a molecule require modification under basic conditions. organic-chemistry.org
A comparison with other common ester protecting groups reveals distinct profiles:
Methyl and Ethyl Esters: These are among the simplest ester protecting groups. They are generally more susceptible to hydrolysis under basic conditions (saponification) than t-butyl esters. Their removal typically requires strong base (e.g., LiOH, NaOH) or strong acid, which may not be compatible with sensitive biomolecules.
Benzyl (B1604629) (Bn) Esters: Benzyl esters offer an alternative deprotection strategy through catalytic hydrogenation (e.g., H₂, Pd/C). This method is mild and orthogonal to acid/base-labile groups. However, it is incompatible with molecules containing other reducible functional groups, such as alkynes or azides, which could be a limitation when working with azide-PEG linkers.
Silyl (B83357) Esters (e.g., TBDMS): These are cleaved by fluoride (B91410) sources (e.g., TBAF) and are stable to a range of other conditions. Their stability can be tuned based on the steric bulk of the silyl group.
The bulky nature of the t-butyl group provides significant steric hindrance around the ester carbonyl. This shielding effect makes it highly resistant not only to chemical hydrolysis under neutral or basic conditions but also to degradation by common esterase enzymes present in biological systems. nih.gov Research has shown that sterically hindered esters are significantly more stable against esterase-mediated hydrolysis compared to less hindered primary alcohol esters. nih.gov This enzymatic stability is a critical advantage for applications where the linker must remain intact in a biological environment until a specific, controlled deprotection step is desired. However, the removal of t-butyl esters can require strong acidic conditions, such as with trifluoroacetic acid (TFA), which might damage sensitive substrates. reddit.comnih.gov
Table 2: Comparative Stability of Ester Protecting Groups
| Protecting Group | Common Deprotection Conditions | Stability Profile | Key Advantages/Disadvantages |
|---|---|---|---|
| t-Butyl Ester | Strong acid (e.g., Trifluoroacetic Acid) | Stable to base, nucleophiles, and hydrogenation | Advantage: High stability and orthogonality. smolecule.comDisadvantage: Deprotection requires harsh acidic conditions. reddit.com |
| Methyl/Ethyl Ester | Strong acid or base (saponification) | Labile to basic hydrolysis | Advantage: Simple structure. Disadvantage: Lacks orthogonality in many synthetic routes. |
| Benzyl (Bn) Ester | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base | Advantage: Mild, orthogonal deprotection. Disadvantage: Incompatible with reducible groups (e.g., azides). |
| Trichloroethyl (TCE) Ester | Reduction (e.g., Zn/acetic acid) | Stable to acid; labile to base and reducing conditions | Advantage: Orthogonal to hydrogenation and acidolysis. Disadvantage: Limited stability in basic environments. nih.gov |
Evaluation of PEG Spacer Length Variations on Conjugation Efficiency and Biological Performance
Conjugation Efficiency and Steric Hindrance: The length of the PEG spacer can impact the accessibility of the terminal reactive groups. A very short PEG chain might lead to steric hindrance, where the molecule to be conjugated is too close to the substrate, potentially lowering the efficiency of the conjugation reaction. Conversely, a longer PEG chain provides greater flexibility and distance, which can overcome steric issues and improve reaction kinetics. interchim.fr
Biological Performance: The PEG spacer length significantly affects the pharmacokinetic and pharmacodynamic properties of a bioconjugate. nih.gov
Solubility and Aggregation: PEGylation universally enhances the aqueous solubility of conjugated molecules, a key benefit for many poorly soluble drugs. Longer PEG chains generally provide a greater solubilizing effect and are more effective at preventing aggregation.
Pharmacokinetics and Shielding: Longer PEG chains create a larger hydrodynamic radius, which can shield the conjugated biomolecule (e.g., a protein or nanoparticle) from proteolytic enzymes and the immune system, leading to a longer circulation half-life in the body. mdpi.com However, this shielding effect can be a double-edged sword.
Binding Affinity and Activity: An excessively long PEG chain can create a flexible "cloud" that masks the biologically active site of a targeting ligand (e.g., a peptide or antibody), thereby reducing its binding affinity to its receptor. nih.gov Conversely, an optimal spacer length can position the ligand at a sufficient distance from its carrier to ensure proper interaction with its target. nih.govresearchgate.net Studies have shown that for cell targeting, different PEG lengths may be optimal for different cell types; for example, shorter linkers (0.65 kDa) showed the best targeting in one cell line, while a longer linker (5 kDa) was required for another. nih.govresearchgate.net In other in vivo models, longer PEG linkers have been shown to enhance tumor accumulation and therapeutic efficacy. dovepress.com
The choice of PEG7 represents a balance, providing sufficient spacing and hydrophilicity for many applications without introducing the excessive flexibility and potential for masking associated with much longer PEG chains.
Table 3: Effect of PEG Spacer Length on Conjugate Properties
| Property | Shorter PEG Length (e.g., PEG2-PEG4) | Medium PEG Length (e.g., PEG7-PEG12) | Longer PEG Length (e.g., >PEG24) |
|---|---|---|---|
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance in Conjugation | Potentially higher | Generally low | Very low |
| Shielding from Proteolysis/Immune System | Minimal to moderate | Good | Excellent |
| Circulation Half-Life | Shorter | Intermediate | Longer |
| Risk of Masking Active Sites | Low | Moderate | Higher nih.gov |
| Tumor Targeting (in vivo) | May be less effective | Often a good balance | Can be more effective due to longer circulation dovepress.com |
Future Research Directions and Emerging Applications
Exploration of Novel Bioorthogonal Click Chemistry Reactions
The azide (B81097) group of Azido-PEG7-t-butyl ester is a versatile handle for a variety of conjugation chemistries. precisepeg.com While the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are the most common "click chemistry" methods, future research is expanding the repertoire of bioorthogonal reactions available for this functional group. precisepeg.comrsc.orgnih.gov
One area of exploration is the Staudinger ligation, which involves the reaction of an azide with a functionalized phosphine (B1218219) to form a stable amide bond. precisepeg.comrsc.org This reaction is metal-free, making it highly suitable for applications in living systems where copper toxicity is a concern. precisepeg.comrsc.org Further development in this area could yield new phosphine reagents with improved reaction kinetics and stability.
Additionally, researchers are investigating alternative catalytic systems, such as ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), which offer different regioselectivity compared to copper-catalyzed reactions. precisepeg.com The development of heterogeneous catalysts is also a promising direction, aiming to simplify product purification and minimize metal contamination in the final bioconjugate. rsc.org While not a direct reaction of the azide, the rapid kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes are inspiring new strategies for multi-step conjugations, where a PEG linker could be incorporated in a modular fashion. nih.govrsc.org The ongoing quest for faster, more efficient, and increasingly biocompatible ligation techniques will continue to expand the utility of azide-containing building blocks. rsc.orgbiochempeg.com
Integration into Advanced Smart Materials and Responsive Systems
The incorporation of PEG linkers into materials science is leading to the development of advanced "smart" materials with tunable properties. A significant application is in the creation of hydrogels for tissue engineering and regenerative medicine. nih.govnih.gov By using multi-arm PEG derivatives functionalized with reactive groups like azides, researchers can form crosslinked polymer networks. nih.gov These hydrogels can be modified to include bioactive molecules such as cell-adhesive peptides or enzyme-sensitive sequences, creating scaffolds that mimic the natural extracellular matrix and support tissue growth. nih.gov
Furthermore, this compound is a key component in designing stimuli-responsive systems for targeted drug delivery. purepeg.com The PEG linker can be engineered to include cleavable bonds that are sensitive to specific biological triggers, such as the acidic environment of a tumor or the presence of certain enzymes. purepeg.comtechnologynetworks.com This allows for the controlled release of a therapeutic payload directly at the site of action, enhancing efficacy and reducing systemic side effects. purepeg.com The hydrophilic and flexible PEG chain also plays a crucial role in the formulation of "stealth" nanoparticles and other drug carriers, helping them to evade immune detection and improve colloidal stability, thereby extending their circulation time in the body. alfa-chemistry.com
High-Throughput Synthesis and Screening Approaches for Linker Optimization
The precise structure of a linker can dramatically influence the performance of a bioconjugate, particularly in complex molecules like antibody-drug conjugates (ADCs). aacrjournals.orgresearchgate.net The length, composition, and architecture of the PEG linker affect critical properties such as solubility, stability, pharmacokinetics, and drug-release mechanisms. aacrjournals.orgresearchgate.netnih.gov Consequently, a major direction for future research is the development of high-throughput methods to synthesize and screen libraries of PEG linkers to identify the optimal structure for a given application. nih.gov
By creating a diverse range of heterobifunctional linkers with varying PEG chain lengths (e.g., PEG8, PEG24), researchers can systematically investigate how linker length impacts ADC performance. aacrjournals.orgnih.gov Studies have shown, for example, that conjugates with PEG chains of eight or more units can exhibit pharmacokinetic profiles approaching that of the parent antibody, indicating significantly improved stability and reduced clearance rates. aacrjournals.org Automated synthesis platforms could accelerate the generation of these linker libraries, while high-throughput screening assays would enable rapid evaluation of their biophysical and pharmacological properties. This systematic approach to linker optimization is essential for advancing the design of next-generation protein therapeutics, PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. aacrjournals.orgbiochempeg.com
Development of Multi-Functionalized Constructs for Complex Biological Systems
The modular nature of this compound, enabled by its orthogonal reactive ends, makes it an ideal building block for constructing highly complex, multi-functional molecules. nih.gov Future applications will increasingly move beyond simple bioconjugation to the assembly of sophisticated constructs designed to interact with biological systems in multiple ways simultaneously.
One significant area is the development of branched or multi-arm PEG scaffolds, which allow for the attachment of multiple copies of a therapeutic agent, thereby increasing the drug payload. precisepeg.com This approach can also be used to create constructs with multiple, distinct functionalities. For instance, a single molecule could carry a targeting ligand to direct it to specific cells, a therapeutic drug to exert a biological effect, and an imaging agent (such as a fluorophore or radiolabel) to allow for real-time tracking and diagnosis. nih.govalfa-chemistry.com Such "theranostic" agents represent a powerful tool for personalized medicine. alfa-chemistry.com The precision afforded by click chemistry allows for the stepwise and site-specific assembly of these components, ensuring a well-defined final product. nih.govmdpi.com These multi-functionalized constructs are invaluable for probing complex biological processes and developing more effective and targeted therapeutic strategies. purepeg.combiochempeg.com
Q & A
Q. How to reconcile conflicting literature reports on this compound’s hydrolytic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
